
2-Chloro-6-(trifluoromethyl)pyridine
Overview
Description
2-Chloro-6-(trifluoromethyl)pyridine is a halogenated aromatic compound characterized by the presence of a chlorine atom and a trifluoromethyl group on a pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties.
Synthetic Routes and Reaction Conditions:
Halogenation and Trifluoromethylation: The compound can be synthesized through the halogenation of pyridine followed by trifluoromethylation. This involves the reaction of pyridine with chlorine gas and subsequent treatment with trifluoromethylating agents such as trifluoromethyl iodide.
Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the trifluoromethyl group onto the pyridine ring.
Industrial Production Methods: Industrial production typically involves large-scale halogenation and trifluoromethylation processes, often utilizing continuous flow reactors to ensure efficiency and safety. The choice of catalysts and reaction conditions is optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromyl chloride.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as sodium azide or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound-5-carboxylic acid.
Reduction: this compound-5-amine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Agrochemical Applications
CTFP is particularly valuable in the development of agrochemicals. It serves as an important precursor for several herbicides and fungicides. Notably, it has been linked to the synthesis of picoxystrobin , a widely used fungicide that protects crops from various fungal diseases. The trifluoromethyl group enhances the biological activity and stability of the resulting compounds, making them more effective in agricultural applications .
Table 1: Agrochemical Products Derived from CTFP
Product Name | Type | Application Area |
---|---|---|
Picoxystrobin | Fungicide | Crop protection against fungal diseases |
Fluazifop-butyl | Herbicide | Control of grass weeds in crops |
2,3-Dichloro-5-(trifluoromethyl)pyridine | Intermediate | Synthesis of various crop protection products |
Pharmaceutical Applications
In pharmaceuticals, CTFP derivatives are increasingly recognized for their potential therapeutic applications. Several compounds containing the trifluoromethylpyridine moiety have been developed and are undergoing clinical trials for various conditions, including anti-cancer and anti-inflammatory treatments. The unique properties of fluorinated compounds often lead to improved pharmacokinetic profiles .
Case Study: Trifluoromethylpyridine Derivatives in Drug Development
A recent study highlighted the synthesis of several trifluoromethylpyridine derivatives that showed promising results against cancer cell lines. These compounds exhibited enhanced potency compared to their non-fluorinated counterparts, suggesting that the trifluoromethyl group plays a crucial role in their biological activity .
Table 2: Synthesis Methods for CTFP
Industrial Feasibility
The industrial production of CTFP has been optimized to ensure high yield and cost-effectiveness. Recent patents describe processes that recycle unconverted materials and operate under varying pressure conditions to maximize output while minimizing waste . This approach not only enhances economic viability but also aligns with sustainable chemical manufacturing practices.
Mechanism of Action
The mechanism by which 2-Chloro-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug synthesis, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrazine: Similar in structure but with a different heterocyclic ring.
2-Chloro-6-(trifluoromethyl)nicotinonitrile: Contains a nitrile group instead of a pyridine ring.
Uniqueness: 2-Chloro-6-(trifluoromethyl)pyridine is unique due to its combination of halogen and trifluoromethyl groups on the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
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Biological Activity
2-Chloro-6-(trifluoromethyl)pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₆H₃ClF₃N
- Molecular Weight : 181.54 g/mol
- Physical State : White to colorless solid
- Melting Point : 33 °C
- Boiling Point : 78 °C at 23 mmHg
- Solubility : Insoluble in water, but exhibits high gastrointestinal absorption and can penetrate the blood-brain barrier.
Antimicrobial Properties
Research indicates that this compound demonstrates notable antimicrobial activity. It has been shown to interact with DNA, suggesting potential applications in pharmaceuticals targeting bacterial infections.
Enzyme Inhibition
The compound acts as an inhibitor for various enzymes. Its trifluoromethyl group enhances lipophilicity, allowing it to penetrate biological membranes effectively. This property enables it to bind to active sites of enzymes, modulating biochemical pathways.
Applications in Drug Development
This compound serves as an intermediate in the synthesis of several pharmaceutical compounds. Its derivatives are being explored for their potential therapeutic effects, including anti-HIV activity through binding to HIV protease enzymes .
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Biological Targets : The compound's structure allows it to bind effectively to various biological targets, including enzymes and DNA.
- Modulation of Biochemical Pathways : By inhibiting specific enzymes, it can alter metabolic pathways that are crucial for microbial survival and proliferation.
- Electrophilic Substitution Reactions : The electron-withdrawing nature of the trifluoromethyl group facilitates electrophilic substitution reactions, leading to the formation of diverse derivatives with varying biological activities.
Study on Antimicrobial Activity
A study highlighted the effectiveness of this compound against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) that was competitive with established antibiotics, indicating its potential as a new antimicrobial agent.
Synthesis and Pharmacological Evaluation
Research has demonstrated that derivatives of this compound can enhance pharmacological properties compared to non-fluorinated analogs. For instance, modifications in the position of the trifluoromethyl group significantly increased potency against certain enzyme targets involved in disease processes .
Comparison with Similar Compounds
Compound Name | Biological Activity | Unique Features |
---|---|---|
2,3-Dichloro-5-(trifluoromethyl)pyridine | High fungicidal activity | Used in crop protection products |
3-Chloro-5-(trifluoromethyl)pyridin-2-ol | Antimicrobial properties | Effective against resistant bacterial strains |
2-Chloro-4-iodo-6-(trifluoromethyl)pyridine | Potential anti-cancer activity | Unique iodine substitution enhances reactivity |
Q & A
Basic Research Questions
Q. What are the recommended storage conditions for 2-Chloro-6-(trifluoromethyl)pyridine to ensure stability during experiments?
Store at room temperature in a tightly sealed container, protected from moisture and light. Purity may vary between batches (e.g., 98% nominal purity with actual values confirmed upon receipt). Avoid prolonged exposure to air to prevent hydrolysis or degradation. Hazard classifications (e.g., H300, H319) mandate adherence to safety protocols during handling .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Common methods include:
- Cyclization of precursors : Reacting halogenated pyridine intermediates with trifluoromethylating agents under controlled conditions.
- Halogen exchange : Substituting bromine or iodine in pyridine derivatives using chlorine sources (e.g., Cl₂ or PCl₅).
- Functional group interconversion : Converting hydroxyl or amino groups to chloro via nucleophilic substitution. Optimize yields using catalytic systems (e.g., Pd catalysts) or flow chemistry setups .
Q. How do the thermodynamic properties (melting point, boiling point) impact its suitability in high-temperature reactions?
The melting point (33°C) and boiling point (147.5°C) indicate stability under moderate thermal conditions. For reactions above 150°C, use inert atmospheres (N₂/Ar) to prevent decomposition. The low flashpoint (43°C) necessitates fire safety measures in solvent-based systems .
Q. What analytical techniques validate the purity and structural integrity of this compound?
Key methods include:
- HPLC/UPLC : Quantify purity and detect impurities.
- NMR (¹H/¹³C/¹⁹F) : Confirm substitution patterns and trifluoromethyl group presence.
- Mass spectrometry : Verify molecular weight (181.54 g/mol) and fragmentation patterns.
- X-ray crystallography : Resolve regiochemical ambiguities in derivatives .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl group influence reactivity in nucleophilic substitution reactions?
The strong electron-withdrawing nature of the -CF₃ group enhances electrophilicity at the 2-chloro position, favoring nucleophilic attack (e.g., by amines or alkoxides). Density Functional Theory (DFT) calculations predict activation barriers for regioselective functionalization .
Q. What strategies resolve contradictions in reported biological activity data for derivatives?
Perform comparative bioassays under standardized conditions (e.g., cell lines, dosing protocols). Use structure-activity relationship (SAR) studies to isolate substituent effects. Meta-analyses of IC₅₀ values (e.g., 25 µM vs. >50 µM in analogs) clarify potency trends .
Q. How can catalytic systems optimize large-scale synthesis while maintaining yield?
Implement continuous flow chemistry to enhance reaction control and scalability. Use Pd/ligand systems for cross-coupling reactions, and monitor reaction kinetics via in-situ FTIR or Raman spectroscopy. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. What mechanistic insights explain regioselectivity in functionalization reactions?
Regioselectivity arises from steric and electronic factors. The 2-chloro position is more reactive due to adjacent -CF₃ stabilization of transition states. Kinetic studies using isotopic labeling (e.g., ¹⁸O) or trapping intermediates (e.g., Grignard adducts) elucidate pathways .
Q. How do structural modifications (e.g., 2-chloro vs. 4-chloro isomers) alter physicochemical properties?
Comparative studies show:
- 2-Chloro derivatives : Higher lipophilicity (logP ~2.1) due to -CF₃ proximity.
- 4-Chloro analogs : Reduced metabolic stability in hepatic microsomal assays.
- Imidazo-fused derivatives : Enhanced binding affinity from π-π stacking interactions .
Q. What computational approaches predict reactivity in novel synthetic pathways?
Apply molecular docking to simulate enzyme interactions or DFT-based transition state modeling to prioritize reaction conditions. Machine learning algorithms trained on reaction databases (e.g., Reaxys) predict feasible routes for halogen exchange or cross-coupling .
Q. What safety protocols mitigate risks from acute toxicity?
Follow OSHA/GHS guidelines:
- Use fume hoods and PPE (gloves, goggles) to prevent dermal/ocular exposure (H319).
- Implement spill containment measures for oral toxicity risks (H300).
- Monitor airborne concentrations (<10 mg/m³ TWA) with real-time sensors .
Q. How do chlorine and -CF₃ groups affect interactions with biological targets?
The -CF₃ group enhances membrane permeability, while the chloro substituent acts as a hydrogen bond acceptor. Co-crystallization studies with proteins (e.g., kinases) reveal halogen bonding critical for inhibitor binding .
Q. Methodological Tables
Properties
IUPAC Name |
2-chloro-6-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVQMCQMDHBTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345169 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39890-95-4 | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-6-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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